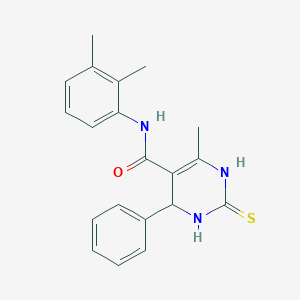

![molecular formula C20H22N4O2S B482064 4-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-5,6-dimethylthieno[2,3-d]pyrimidine CAS No. 452090-16-3](/img/structure/B482064.png)

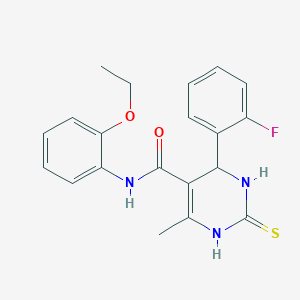

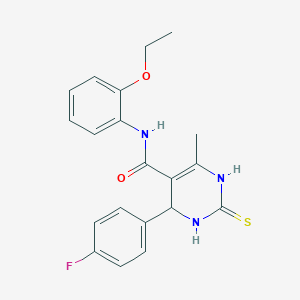

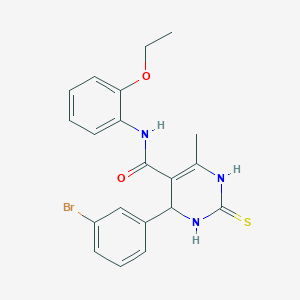

4-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-5,6-dimethylthieno[2,3-d]pyrimidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “4-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-5,6-dimethylthieno[2,3-d]pyrimidine” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .

Synthesis Analysis

While there is no direct information available on the synthesis of this specific compound, related compounds have been synthesized. For instance, an aryl piperazine derivative “1-[4-(4-benzo [1,3]dioxol-5-ylmethyl-piperazin-1-yl)-phenyl]-3-phenyl-urea” (BPPU) has been synthesized and evaluated for anticonvulsant activity .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using techniques such as NMR spectroscopy. For example, a related compound was analyzed using 1H NMR and 13C NMR .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be predicted using computational methods. For instance, the molecular weight, XLogP3-AA, hydrogen bond donor count, hydrogen bond acceptor count, rotatable bond count, exact mass, monoisotopic mass, topological polar surface area, heavy atom count, formal charge, complexity, and isotope atom count of a related compound “4-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)quinazoline” were computed .Aplicaciones Científicas De Investigación

Anticancer Activity

Compounds with the benzo[d][1,3]dioxol-5-ylmethyl moiety have been designed and synthesized for their antiproliferative activity against various cancer cells such as CCRF-CEM (T-cell leukemia), LNCaP (prostate cancer), and MIA PaCa-2 (pancreatic cancer) cells .

Antitumor Evaluation

These compounds have also been evaluated for their antitumor properties. The inhibitory effect’s preliminary mechanism was investigated through morphological analysis and cell apoptosis and cycle assessment .

Anti-Seizure Effects

Some derivatives have shown excellent protection against seizures induced by maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) in mice and rats. They also demonstrated protection in a pilocarpine-induced model of status epilepticus (SE) .

Rheumatic Treatment Applications

There is evidence that these compounds can be used for treating rheumatic conditions, including rheumatoid arthritis and osteoarthritis .

Synthesis and Characterization

Novel benzo[d][1,3]dioxole derivatives have been synthesized and characterized for various applications, including the synthesis of symmetrical diselenide using Grignard methodology .

Mecanismo De Acción

Target of Action

The primary target of this compound is the Dopamine D2 receptor (D2R) . This receptor plays a crucial role in the brain’s reward system and is involved in motor control, reward, reinforcement, and the release of various neurotransmitters.

Mode of Action

The compound acts as a dopamine agonist , meaning it binds to and activates dopamine receptors, specifically D2R . By doing so, it mimics the action of dopamine, enhancing dopaminergic transmission in the brain.

Biochemical Pathways

Upon activation of the D2R, the compound influences several biochemical pathways. It primarily affects the dopaminergic neurotransmission pathway . The activation of D2R inhibits adenylate cyclase, decreases the formation of cAMP, and subsequently reduces the activation of protein kinase A. This leads to changes in the phosphorylation state of various downstream proteins, affecting neuronal excitability and neurotransmitter release.

Pharmacokinetics

The compound exhibits rapid oral absorption with a Tmax of 1 hour . It has a low plasma protein binding rate, suggesting a low likelihood of drug interactions . The compound has a half-life (t1/2) of 1.7 to 6.9 hours . It is metabolized into two metabolites, a mono-hydroxy derivative and a di-hydroxy derivative . Approximately 68% of the absorbed compound is excreted via the kidneys within 48 hours, with 25% excreted via the bile .

Result of Action

The activation of D2R by the compound leads to enhanced dopaminergic neurotransmission. This results in improved motor control, reward, and reinforcement processes . It also influences the velocity of psychomotor reactions and the lability of nervous processes .

Propiedades

IUPAC Name |

4-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-5,6-dimethylthieno[2,3-d]pyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O2S/c1-13-14(2)27-20-18(13)19(21-11-22-20)24-7-5-23(6-8-24)10-15-3-4-16-17(9-15)26-12-25-16/h3-4,9,11H,5-8,10,12H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJACWVZIKSUCIZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=NC=NC(=C12)N3CCN(CC3)CC4=CC5=C(C=C4)OCO5)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

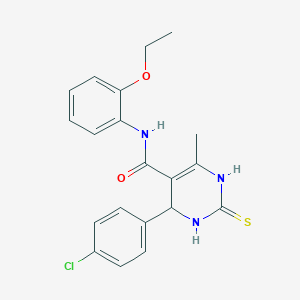

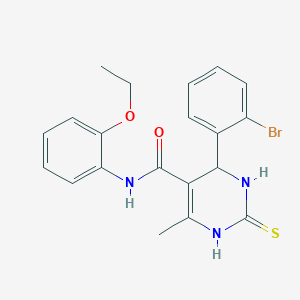

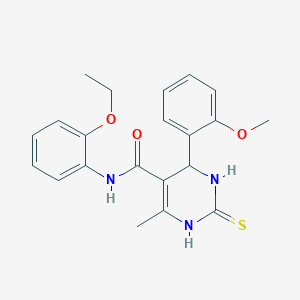

![2-{[3-(4-chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B481992.png)